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molecular formula C10H14N2 B1311841 2-(Piperidin-4-yl)pyridine CAS No. 30532-37-7

2-(Piperidin-4-yl)pyridine

Cat. No. B1311841
M. Wt: 162.23 g/mol
InChI Key: KVNQCSIGNRPHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528134B2

Procedure details

The product from Example 36B was treated with 10% Pd/C (250 mg) at 60 psi and 50° C. for 40 hours to provide the title compound (150 mg, 88% yield). MS (DCI/NH3) m/e 163 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH2:8][CH2:9][N:10](C(OCC2C=CC=CC=2)=O)[CH2:11][CH:12]=1>[Pd]>[NH:10]1[CH2:9][CH2:8][CH:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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